
Ethyl (R)-5-oxotetrahydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes a tetrahydropyran ring, a carboxylate group, and an ethyl ester moiety. The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Another method involves the use of acyl chlorides or acid anhydrides, which react with ethanol to form the ester. This reaction is often carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate may involve large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used in transesterification reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The tetrahydropyran ring structure can also play a role in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a tetrahydropyran ring.
Methyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of Ethyl ®-5-oxotetrahydro-2H-pyran-2-carboxylate lies in its specific stereochemistry and the presence of the tetrahydropyran ring, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl (2R)-5-oxooxane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3/t7-/m1/s1 |
Clé InChI |
LUBZMSYQUPSNNY-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCC(=O)CO1 |
SMILES canonique |
CCOC(=O)C1CCC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


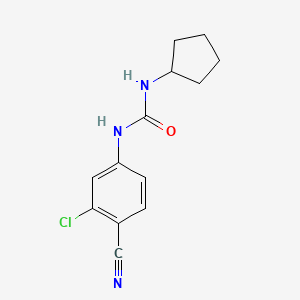
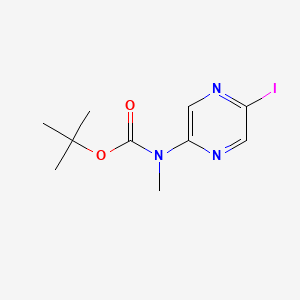
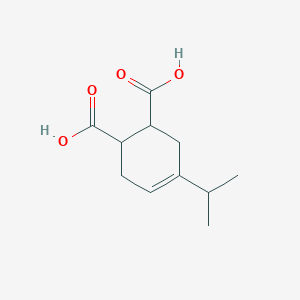
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
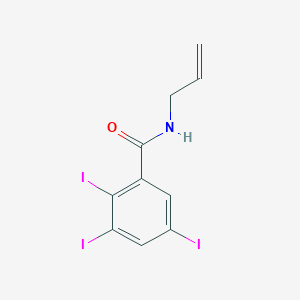


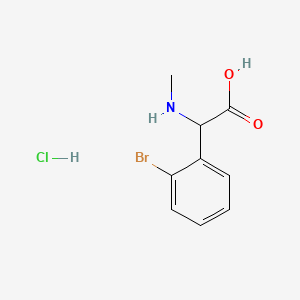

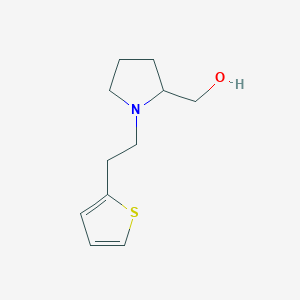
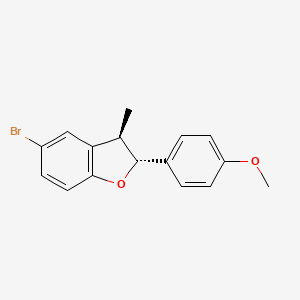

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
